Tri-tert-butylphosphine

説明

The exact mass of the compound Tri-tert-butylphosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tri-tert-butylphosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri-tert-butylphosphine including the price, delivery time, and more detailed information at info@benchchem.com.

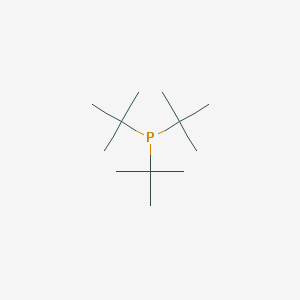

Structure

3D Structure

特性

IUPAC Name |

tritert-butylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27P/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHDROKFUHTORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160090 | |

| Record name | Tris(1,1-dimethylethyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13716-12-6 | |

| Record name | Tri-tert-butylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(1,1-dimethylethyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(1,1-dimethylethyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(1,1-dimethylethyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tri-tert-butylphosphine properties and structure

An In-depth Technical Guide to Tri-tert-butylphosphine: Properties, Structure, and Applications

Introduction

Tri-tert-butylphosphine, often abbreviated as P(t-Bu)₃ or TTBP, is a sterically demanding and highly electron-rich organophosphorus compound.[1] Its unique combination of steric bulk and electronic properties makes it an exceptionally effective ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions which are fundamental to modern organic synthesis and drug development.[2][3] This guide provides a comprehensive overview of the core properties, structure, synthesis, and handling of tri-tert-butylphosphine for researchers, scientists, and drug development professionals.

Core Properties

Tri-tert-butylphosphine is a pyrophoric, air- and moisture-sensitive solid at room temperature, often appearing as a white crystalline substance or a colorless to light yellow liquid when melted.[1][3][4] Due to its reactive nature, it is frequently handled as a more stable precursor, such as tri-tert-butylphosphonium tetrafluoroborate (B81430) ([P(t-Bu)₃H]BF₄), or as a solution in an inert solvent like THF or hexanes.[2][4]

Physical and Chemical Properties

The key physical and chemical properties of tri-tert-butylphosphine are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13716-12-6 | [2] |

| Molecular Formula | C₁₂H₂₇P | [2] |

| Molecular Weight | 202.32 g/mol | [2] |

| Appearance | White solid or colorless to light yellow liquid | [1][4][5] |

| Melting Point | 30-35 °C (lit.) | [4][6] |

| Boiling Point | 102-103 °C at 13 mmHg (lit.) | [4][6] |

| Density | 0.834 - 0.861 g/mL at 20-25 °C (lit.) | [6][7] |

| Flash Point | -17 °C (1.4 °F) | [6] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [1][3] |

| Sensitivity | Air and moisture sensitive; pyrophoric (spontaneously flammable in air). | [1][8][9] |

Structural and Electronic Properties

The catalytic efficacy of tri-tert-butylphosphine is a direct result of its unique structural and electronic characteristics. The central phosphorus atom is bonded to three sterically bulky tert-butyl groups.[1] This arrangement leads to significant steric hindrance around a coordinated metal center and simultaneously enhances the electron-donating nature of the phosphorus atom.[1][2]

| Property | Value / Description | Reference(s) |

| Structure | A central phosphorus atom bonded to three tert-butyl groups. | [1] |

| Cone Angle (Tolman) | 182° | [10][11] |

| Electronic Profile | Strong σ-donor; highly electron-releasing ligand due to the inductive effect of the three tert-butyl groups. | [1][2] |

| Proton Affinity | ~233.5 kcal/mol (Calculated) | [12] |

The Tolman cone angle is a measure of the steric bulk of a phosphine (B1218219) ligand, defined as the solid angle formed with the metal at the vertex and the hydrogen atoms at the perimeter of the cone.[13]

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of tri-tert-butylphosphine and its metal complexes.[2]

| Technique | Chemical Shift (δ) / Key Features | Reference(s) |

| ¹H NMR | A single resonance corresponding to the 27 equivalent protons of the tert-butyl groups. | [2][14][15] |

| ¹³C NMR | Resonances corresponding to the quaternary and methyl carbons of the tert-butyl groups. | [14] |

| ³¹P NMR | Highly sensitive to the electronic environment of the phosphorus atom; a characteristic chemical shift confirms the structure. | [2][14][16] |

| IR (for [P(t-Bu)₃H]BF₄) | Key bands at 3003, 1474, 1382, 1179, 1052, 1029, 907, 885, 726 cm⁻¹ (ATR). | [17] |

Structure and Catalytic Function Relationship

The exceptional performance of tri-tert-butylphosphine in catalysis stems from the synergistic interplay of its steric and electronic properties. The bulky tert-butyl groups create a large cone angle, which influences the coordination sphere of the metal center. This steric hindrance promotes the reductive elimination step, which is often the product-forming step in a catalytic cycle. Simultaneously, the strong electron-donating character of the ligand increases the electron density on the metal, making it more nucleophilic and accelerating the rate-limiting oxidative addition step.[2][3]

Experimental Protocols

Synthesis of Tri-tert-butylphosphine via Grignard Reagent

A common and foundational method for synthesizing tri-tert-butylphosphine involves the reaction of a tert-butyl Grignard reagent with phosphorus trichloride (B1173362) (PCl₃).[2][18] Overcoming steric hindrance to achieve full substitution is a key challenge.[2]

Protocol:

-

Apparatus Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser, and the entire system is dried and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

-

Catalyst Suspension: To the flask, add copper(I) iodide (CuI) and lithium bromide (LiBr) as catalysts, followed by an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).[18]

-

Initial Cooling: Cool the suspension in an ice bath.

-

Reagent Addition: Add phosphorus trichloride (PCl₃) to the cooled suspension.

-

Grignard Addition: Slowly add a solution of tert-butylmagnesium chloride (t-BuMgCl) via the dropping funnel, ensuring the internal temperature is maintained at a low level (e.g., below 8-10 °C) during the initial phase of the addition to control the exothermic reaction.[17]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for several hours (e.g., 12-14 hours) to ensure the reaction goes to completion.[17]

-

Workup: The reaction is carefully quenched by the slow addition of a degassed aqueous solution.

-

Purification: The product is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The final product can be further purified by vacuum distillation.[19][20]

Safe Handling and Storage

Due to its pyrophoric and corrosive nature, tri-tert-butylphosphine requires stringent handling protocols.[8][9]

-

Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent contact with air and moisture.[1][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.[8][21]

-

Tools: Use spark-proof tools and explosion-proof equipment.[8]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert gas.[22] It should be stored away from heat, sparks, open flames, and incompatible materials.[21][22]

-

Spills: Spills should be absorbed with an inert material like vermiculite (B1170534) or sand and collected in a suitable container for disposal.[8][21] Do not use water to extinguish fires involving this compound; use a dry chemical, foam, or carbon dioxide extinguisher.[8]

Applications in Drug Development and Catalysis

Tri-tert-butylphosphine is a premier ligand for numerous palladium-catalyzed cross-coupling reactions that are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2][4] Its effectiveness allows for reactions to be conducted under mild conditions with high efficiency and selectivity.[4]

Key Applications:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between arylboronic acids and aryl halides.[2][3]

-

Buchwald-Hartwig Amination: Formation of C-N bonds.[2]

-

Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[2]

-

Heck Reaction: Formation of C-C bonds between alkenes and aryl halides.[2]

-

α-Arylation of Carbonyls: Used with Pd(dba)₂ for the α-arylation of enol ethers.[3]

The diagram below illustrates the general catalytic cycle for a Pd-catalyzed cross-coupling reaction, highlighting the steps accelerated by the P(t-Bu)₃ ligand.

Conclusion

Tri-tert-butylphosphine is a powerful tool in the arsenal (B13267) of synthetic chemists. Its well-defined structural features give rise to a unique combination of steric and electronic properties that translate into exceptional catalytic activity. A thorough understanding of its properties, coupled with strict adherence to safe handling protocols, enables researchers to leverage this remarkable ligand for the efficient synthesis of complex molecules in academic and industrial settings, including the development of novel pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. Tri-tert-butylphosphine | 13716-12-6 | Benchchem [benchchem.com]

- 3. dakenchem.com [dakenchem.com]

- 4. Tri-tert-butylphosphine | 13716-12-6 [chemicalbook.com]

- 5. Tri-tert-butylphosphine, 98% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. P(t-Bu)3-三叔丁基磷,98 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. Tri-tert-butylphosphine | CAS#:13716-12-6 | Chemsrc [chemsrc.com]

- 9. research.uga.edu [research.uga.edu]

- 10. Tributylphosphine - Wikipedia [en.wikipedia.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. CCCBDB proton affinities page 2 [cccbdb.nist.gov]

- 13. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 14. spectrabase.com [spectrabase.com]

- 15. Tri-tert-butylphosphine(13716-12-6) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. CN109553639A - A method of synthesis tri-tert-butylphosphine - Google Patents [patents.google.com]

- 20. CN109553639B - Method for synthesizing tri-tert-butylphosphine - Google Patents [patents.google.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis and Preparation of Tri-tert-butylphosphine

Abstract:

This technical guide provides a comprehensive overview of the synthesis and preparation of tri-tert-butylphosphine (P(t-Bu)₃), a bulky, electron-rich phosphine (B1218219) ligand critical in modern catalysis. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details established synthetic methodologies, including Grignard-based routes and alternative approaches, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key synthetic procedures are provided, alongside visualizations of the synthetic pathways to facilitate understanding.

Introduction

Tri-tert-butylphosphine is a highly effective ligand in a multitude of transition metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its significant steric bulk and strong electron-donating properties are key to its ability to promote challenging transformations.[2] However, the free phosphine is a pyrophoric, low-melting solid, making it hazardous to handle.[2][3] A common and safer alternative is the use of its air-stable precursor, tri-tert-butylphosphonium tetrafluoroborate (B81430) ([HP(t-Bu)₃]BF₄), which can be deprotonated in situ to generate the active phosphine ligand.[1][2]

This guide will explore the primary synthetic routes to tri-tert-butylphosphine and its tetrafluoroborate salt, providing detailed procedural information and comparative data to aid researchers in selecting and implementing the most suitable method for their needs.

Synthetic Methodologies

The synthesis of tri-tert-butylphosphine has been approached through several key strategies. The most traditional and widely practiced methods involve the reaction of phosphorus trichloride (B1173362) with organometallic reagents. More recent developments have introduced alternative pathways aimed at improving safety, yield, and scalability.

Grignard Reagent-Based Synthesis

The reaction of a tert-butyl Grignard reagent, typically tert-butylmagnesium chloride (t-BuMgCl), with phosphorus trichloride (PCl₃) is a foundational method for constructing the P-C bonds in tri-tert-butylphosphine.[1][4] This reaction is often challenging due to the steric hindrance of the tert-butyl groups, which can lead to the formation of less substituted phosphines and other byproducts.[5] To overcome these challenges, additives such as copper(I) salts are often employed to facilitate the reaction.[4][5]

A significant advancement in this area is the direct synthesis of the stable tri-tert-butylphosphonium tetrafluoroborate salt. This approach avoids the isolation of the pyrophoric free phosphine. The salt is readily converted to the free phosphine under basic conditions within a reaction mixture.[2]

Organolithium Reagent-Based Synthesis

An alternative to Grignard reagents is the use of tert-butyl lithium (t-BuLi). Organolithium reagents are generally more reactive than their Grignard counterparts.[5] The synthesis typically proceeds in a two-step sequence where PCl₃ is first reacted with a Grignard reagent to form di-tert-butylchlorophosphine, which is then treated with t-BuLi to yield the final product.[6] While effective, this method requires the handling of highly pyrophoric t-BuLi solutions, demanding stringent safety precautions.[7]

Calcium Phosphide-Based Synthesis

A more recent, patented method offers an alternative that avoids the use of highly air-sensitive organometallic reagents like t-BuLi and t-BuMgCl.[8][9] This approach utilizes the reaction of calcium phosphide (B1233454) (Ca₃P₂) with tert-bromo-butane in the presence of a nickel catalyst, such as nickel acetylacetonate (B107027).[8][9] This method is reported to have mild reaction conditions, simple operation, and high yields, making it suitable for industrial-scale production.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic procedures for tri-tert-butylphosphine and its tetrafluoroborate salt.

Table 1: Synthesis of Tri-tert-butylphosphonium Tetrafluoroborate via Grignard Reagent

| Parameter | Value | Reference |

| Starting Materials | PCl₃, t-BuMgCl, CuBr·SMe₂, LiBr, HBF₄ | [2] |

| Molar Ratio (PCl₃:t-BuMgCl) | 1 : 4 | [2] |

| Solvent | Hexane (B92381), Diethyl Ether | [2] |

| Reaction Temperature | 0 °C to 23 °C | [2] |

| Reaction Time | 13 hours | [2] |

| Purification Method | Extraction and Crystallization | [2] |

| Combined Yield | 75% | [2] |

Table 2: Synthesis of Tri-tert-butylphosphine via Calcium Phosphide

| Parameter | Example 1 | Example 2 | Example 3 | Reference |

| Starting Materials | Ca₃P₂, t-BuBr, Ni(acac)₂ | Ca₃P₂, t-BuBr, Ni(acac)₂ | Ca₃P₂, t-BuBr, Ni(acac)₂ | [8][9] |

| Molar Ratio (Ca₃P₂:t-BuBr:Ni(acac)₂) | 1 : 9 : 0.05 | 1 : 8 : 0.01 | 1 : 8 : 0.1 | [8][9] |

| Solvent | Tetrahydrofuran | Tetrahydrofuran | Tetrahydrofuran | [8][9] |

| Reaction Temperature | 70 °C | 60 °C | 80 °C | [8][9] |

| Reaction Time | 10 hours | 12 hours | 10 hours | [8][9] |

| Purification Method | Extraction and Vacuum Distillation | Extraction and Vacuum Distillation | Extraction and Vacuum Distillation | [8][9] |

| Yield | 95% | 92% | 93% | [8][9] |

Table 3: Spectroscopic Data for Tri-tert-butylphosphine and its Tetrafluoroborate Salt

| Compound | Technique | Solvent | Chemical Shift (δ) / Signal | Reference |

| [HP(t-Bu)₃]BF₄ | ¹H NMR | CDCl₃ | 6.08 (d, ¹JPH = 465 Hz, 1H), 1.67 (d, ³JPH = 15.3 Hz, 27H) | [2] |

| [HP(t-Bu)₃]BF₄ | ¹³C NMR | CDCl₃ | 37.1 (d, ¹JPC = 28.8 Hz), 30.1 | [2] |

| [HP(t-Bu)₃]BF₄ | ³¹P NMR | CDCl₃ | 51.5 | [2] |

| P(t-Bu)₃ | ¹H NMR | C₆D₆ | 1.29 (d, J = 11.3 Hz) | [8] |

| P(t-Bu)₃ | ³¹P NMR | C₆D₆ | 62.5 | [10] |

Experimental Protocols

Synthesis of Tri-tert-butylphosphonium Tetrafluoroborate

This procedure is adapted from a reliable method that avoids the isolation of the pyrophoric free phosphine.[2][11]

Materials:

-

Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂)

-

Lithium bromide (LiBr)

-

Phosphorus trichloride (PCl₃)

-

tert-Butylmagnesium chloride (2.0 M in Et₂O)

-

Hexane (anhydrous)

-

Tetrafluoroboric acid (3 M aqueous solution)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

To a dry 500-mL three-neck flask equipped with an addition funnel, internal thermometer, and magnetic stirrer, add CuBr·SMe₂ (514 mg, 2.50 mmol) and LiBr (434 mg, 5.00 mmol).

-

Purge the flask with nitrogen and add 100 mL of hexane.

-

Add PCl₃ (4.37 mL, 50.0 mmol) to the suspension and cool the reaction mixture in an ice bath.

-

Add 2.0 M t-BuMgCl in Et₂O (100 mL, 200 mmol) dropwise via the addition funnel. During the addition of the first 50 mL, maintain the internal temperature below 8 °C.

-

Remove the ice bath and allow the flask to warm to ambient temperature. Add the remainder of the t-BuMgCl solution and stir the mixture vigorously for 13 hours at 23 °C.

-

Recool the mixture in an ice bath and carefully add 3 M aqueous HBF₄ solution (175 mL, 525 mmol), keeping the internal temperature below 25 °C.

-

Stir the biphasic mixture for 15 minutes and then filter through a pad of Celite.

-

Separate the layers and wash the aqueous layer with hexane (2 x 100 mL) to remove nonpolar impurities.

-

Extract the aqueous layer with dichloromethane (3 x 200 mL).

-

Combine the dichloromethane layers, dry with anhydrous MgSO₄, filter, and evaporate in vacuo to yield the crude product.

-

Purify the crude solid by crystallization from ethanol to afford analytically pure tri-tert-butylphosphonium tetrafluoroborate as colorless plates.[2]

Synthesis of Tri-tert-butylphosphine via Calcium Phosphide

This protocol is based on a patented procedure and offers a high-yield synthesis with easier-to-handle reagents.[8][9]

Materials:

-

Calcium phosphide (Ca₃P₂)

-

tert-Bromo-butane (t-BuBr)

-

Nickel(II) acetylacetonate (Ni(acac)₂)

-

Tetrahydrofuran (THF, anhydrous)

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Under an argon atmosphere, add 2 L of anhydrous THF to a dry reactor.

-

Sequentially add calcium phosphide (182 g, 1 mol), tert-bromo-butane (1224 g, 9 mol), and nickel(II) acetylacetonate (12.8 g, 0.05 mol).

-

Heat the reaction mixture to 70 °C and maintain for 10 hours.

-

After the reaction is complete, cool the mixture and quench by the addition of 1 L of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to obtain tri-tert-butylphosphine as a colorless liquid.[9]

Visualized Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic procedures described in this guide.

Caption: Workflow for the synthesis of tri-tert-butylphosphonium tetrafluoroborate.

Caption: Workflow for the synthesis of tri-tert-butylphosphine via the calcium phosphide route.

Conclusion

The synthesis of tri-tert-butylphosphine and its stable tetrafluoroborate salt can be achieved through multiple effective routes. The choice of method will depend on the scale of the synthesis, the available equipment, and the safety considerations associated with handling pyrophoric reagents. The Grignard-based synthesis of the phosphonium (B103445) salt is a well-established and reliable laboratory-scale procedure that circumvents the need to handle the hazardous free phosphine. For larger-scale industrial applications, the calcium phosphide-based method presents a promising alternative with high yields and milder reaction conditions. This guide provides the necessary data and protocols to enable researchers to make informed decisions for the successful preparation of this important catalytic ligand.

References

- 1. Tri-tert-butylphosphine | 13716-12-6 | Benchchem [benchchem.com]

- 2. Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. CN109553639A - A method of synthesis tri-tert-butylphosphine - Google Patents [patents.google.com]

- 9. CN109553639B - Method for synthesizing tri-tert-butylphosphine - Google Patents [patents.google.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide to Tri-tert-butylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on tri-tert-butylphosphine, a crucial organophosphorus compound in modern chemistry. Its unique steric and electronic properties make it a highly effective ligand in various catalytic reactions.

Core Properties of Tri-tert-butylphosphine

Tri-tert-butylphosphine is a highly sought-after reagent in organic synthesis, particularly as a ligand in catalysis.[1] Its chemical formula is C12H27P, and it is also represented as [(CH3)3C]3P or (t-C₄H₉)₃P.[2][3][4][5] The molecular weight of this compound is 202.32 g/mol .[2][3][4][5][6]

The table below summarizes the key quantitative data for tri-tert-butylphosphine.

| Property | Value | References |

| Molecular Formula | C12H27P | [2][4][5][6] |

| Linear Formula | [(CH3)3C]3P | [2][3] |

| Molecular Weight | 202.32 g/mol | [2][3][4][5][6] |

Structural and Chemical Characteristics

Tri-tert-butylphosphine is characterized by a central phosphorus atom bonded to three bulky tert-butyl groups.[1] This structure imparts significant steric hindrance, a key feature influencing its catalytic activity.[1][7] Furthermore, the tert-butyl groups are strong electron donors, which increases the electron density on the phosphorus atom, making it a highly electron-rich phosphine.[1][7] This combination of steric bulk and electron-richness enhances its reactivity and effectiveness as a ligand in various chemical transformations.[1]

Caption: Logical relationship of Tri-tert-butylphosphine.

References

In-Depth Technical Guide to Tri-tert-butylphosphine (CAS 13716-12-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-tert-butylphosphine, identified by CAS number 13716-12-6, is a highly influential organophosphorus compound in the field of catalysis.[1][2][3][4][5] Characterized by three sterically demanding tert-butyl groups attached to a central phosphorus atom, this ligand possesses a unique combination of steric bulk and strong electron-donating properties.[1] These features make it an exceptionally effective ligand in a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the development of new pharmaceuticals and materials.[1][2][3][4][5][6][7][8][9][10][11] This guide provides a comprehensive overview of the properties, synthesis, and applications of Tri-tert-butylphosphine, with a focus on detailed experimental protocols and the underlying catalytic cycles.

Physicochemical and Spectroscopic Properties

The distinct molecular structure of Tri-tert-butylphosphine gives rise to its characteristic physical and chemical properties, which are summarized in the tables below.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₇P |

| Molecular Weight | 202.32 g/mol |

| Appearance | Colorless to light yellow solid/liquid |

| Melting Point | 30-35 °C |

| Boiling Point | 102-103 °C (at 13 mmHg) |

| Density | 0.861 g/mL at 25 °C |

| Solubility | Insoluble in water; soluble in alcohol and organic solvents |

| Flash Point | -16 °C (1 °F) |

| Cone Angle | Approximately 182° |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectrum available |

| ¹³C NMR | Spectrum available |

| ³¹P NMR | Spectrum available |

| Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 202.32 |

Sources:[1][2][3][6][13][14][15]

Synthesis Protocols

The synthesis of Tri-tert-butylphosphine is challenging due to the significant steric hindrance around the phosphorus center. Several methods have been developed to overcome this, with the Grignard reaction being a common approach.

Grignard Reaction Method

This method involves the reaction of phosphorus trichloride (B1173362) with a tert-butyl Grignard reagent. Early attempts were often unsuccessful, yielding primarily di-tert-butylchlorophosphine.[1] However, modified procedures have improved the yield of the desired product.

Experimental Protocol:

-

To a solution of phosphorus trichloride in hexane, add catalytic amounts of CuBr-Me₂S (5 mol%) and LiBr (10 mol%).

-

Cool the mixture to a low temperature.

-

Slowly add a solution of tert-butylmagnesium chloride (t-BuMgCl) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring.

-

The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Upon completion, the reaction is worked up to isolate the Tri-tert-butylphosphine.

Source:[1]

Applications in Catalysis: Experimental Protocols

Tri-tert-butylphosphine is a "privileged ligand" in palladium-catalyzed cross-coupling reactions, enabling transformations that are difficult to achieve with other ligands.[6] Its strong electron-donating nature facilitates the oxidative addition step, while its steric bulk promotes the reductive elimination step of the catalytic cycle.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of Tri-tert-butylphosphine allows for the coupling of a wide range of aryl halides and amines under relatively mild conditions.

Experimental Protocol for the Amination of an Aryl Bromide:

-

In a dry, three-necked flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), charge palladium acetate (B1210297) (Pd(OAc)₂), sodium tert-butoxide, the hindered aniline, and the aryl bromide.[7]

-

Add dry, deaerated toluene (B28343) to the flask.[7]

-

Add a solution of Tri-tert-butylphosphine in toluene.

-

Heat the reaction mixture to reflux (around 108-110 °C) and stir for the required time, monitoring the reaction progress by techniques such as TLC or GC-MS.[7]

-

After the reaction is complete, cool the mixture to room temperature and add water.[7]

-

Separate the organic layer, wash with water, and concentrate under reduced pressure.[7]

-

Purify the crude product by silica (B1680970) gel chromatography.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. The Pd/P(t-Bu)₃ catalyst system is highly effective for the coupling of aryl chlorides, which are often less reactive than the corresponding bromides and iodides.

General Experimental Workflow:

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Tri-tert-butylphosphine is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Identification

| Hazard | Description |

| Flammability | Pyrophoric solid; catches fire spontaneously if exposed to air. |

| Corrosivity | Causes severe skin burns and eye damage. |

| Health Hazards | May be fatal if swallowed and enters airways. May cause drowsiness or dizziness. May cause damage to organs through prolonged or repeated exposure. |

Sources:[4][9][12][14][16][17][18]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[9][10][14]

-

Personal Protective Equipment (PPE):

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[9][14] Handle under an inert gas.[10][14] Do not allow contact with air.[9][14]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[14]

Biological Activity and Signaling Pathways

Current scientific literature primarily focuses on the application of Tri-tert-butylphosphine as a ligand in catalysis. There is no significant evidence to suggest its direct involvement in biological signaling pathways or as a therapeutic agent itself. Its importance in drug development lies in its role as a critical tool for the synthesis of complex organic molecules that may have biological activity.[6]

Conclusion

Tri-tert-butylphosphine is a cornerstone ligand in modern synthetic chemistry, particularly for palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties enable a broad range of chemical transformations with high efficiency and selectivity. While its handling requires stringent safety measures due to its pyrophoric and corrosive nature, its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, is undeniable. For researchers and professionals in drug development, a thorough understanding of the properties and applications of Tri-tert-butylphosphine is essential for leveraging its full potential in the creation of novel chemical entities.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Tri-tert-butylphosphine(13716-12-6) 1H NMR [m.chemicalbook.com]

- 3. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tri-tert-butylphosphine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Tri-tert-butylphosphine | 13716-12-6 [chemicalbook.com]

- 6. Tri-tert-butylphosphine | 13716-12-6 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 9. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Tri-tert-butylphosphine tetrafluoroborate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 12. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]

- 13. spectrabase.com [spectrabase.com]

- 14. rsc.org [rsc.org]

- 15. Tri-tert-butylphosphine tetrafluoroborate(131274-22-1) 1H NMR spectrum [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. Tri-t-butylphosphine | Tri-t-Butylphosphine | C12H27P - Ereztech [ereztech.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electronic and Steric Properties of Tri-tert-butylphosphine (P(t-Bu)₃)

Tri-tert-butylphosphine, commonly abbreviated as P(t-Bu)₃, is a bulky and highly electron-donating organophosphorus ligand. Its unique steric and electronic characteristics have made it a cornerstone in the development of highly active and selective catalysts for a wide range of chemical transformations. This guide provides a comprehensive overview of the core properties of P(t-Bu)₃, tailored for researchers, scientists, and professionals in drug development.

Steric Properties: The Tolman Cone Angle

The steric bulk of a phosphine (B1218219) ligand is a critical parameter that influences the coordination environment of a metal center, affecting catalyst activity, selectivity, and stability. The most widely accepted metric for quantifying this steric hindrance is the Tolman cone angle (θ).

The cone angle is defined as the solid angle formed at the metal center with the outermost atoms of the ligand's substituents at the perimeter.[1][2] P(t-Bu)₃ is renowned for its exceptionally large cone angle, a direct consequence of the sterically demanding tert-butyl groups.

Table 1: Tolman Cone Angle of P(t-Bu)₃ and Other Common Phosphine Ligands

| Ligand | Tolman Cone Angle (θ) in degrees |

| P(t-Bu)₃ | 182 [3] |

| PCy₃ (Tricyclohexylphosphine) | 170[3] |

| PPh₃ (Triphenylphosphine) | 145[3] |

| PEt₃ (Triethylphosphine) | 132[3] |

| P(OPh)₃ (Triphenylphosphite) | 128 |

| PMe₃ (Trimethylphosphine) | 118 |

| PF₃ (Phosphorus trifluoride) | 104[2] |

The substantial steric footprint of P(t-Bu)₃ can enhance the rate of reductive elimination, the final step in many cross-coupling reactions, by creating steric crowding that favors the expulsion of the product molecule.[4]

Electronic Properties: Basicity and Spectroscopic Signatures

The electronic properties of P(t-Bu)₃ are characterized by its strong electron-donating ability, which significantly influences the reactivity of the metal center it is coordinated to.

The Tolman Electronic Parameter (TEP) is a measure of the electron-donating or -withdrawing strength of a phosphine ligand.[1] It is determined by measuring the A₁ vibrational frequency of the carbonyl (CO) stretching mode in a nickel-carbonyl complex, specifically Ni(CO)₃L, where L is the phosphine ligand.[1][5]

P(t-Bu)₃ is considered one of the most electron-donating phosphine ligands and serves as a reference point on the TEP scale.[5][6][7] Its strong σ-donor and poor π-acceptor character leads to increased electron density on the metal center. This, in turn, results in significant back-donation into the π* orbitals of the CO ligands, weakening the C-O bond and lowering its stretching frequency.[5]

Table 2: Tolman Electronic Parameter and Spectroscopic Data for P(t-Bu)₃

| Parameter | Value |

| Tolman Electronic Parameter (TEP) | 2056.1 cm⁻¹ [1][5] |

| pKa (of the conjugate acid, [HP(t-Bu)₃]⁺) | 11.4 |

| ³¹P NMR Chemical Shift (δ, ppm) | ~62-85.3 (depending on solvent)[8][9][10][11] |

| ¹³C NMR Chemical Shift (δ, ppm) | C: ~37.2, CH₃: ~31.8 (in C₆D₆)[8] |

| ¹H NMR Chemical Shift (δ, ppm) | ~1.27 (in C₆D₆)[8][9] |

The strong electron-donating nature of P(t-Bu)₃ is a key factor in its ability to facilitate challenging catalytic reactions, such as the activation of aryl chlorides in cross-coupling reactions.[12]

NMR spectroscopy provides valuable insights into the electronic environment of the phosphorus nucleus and the surrounding atoms. The ³¹P NMR chemical shift of P(t-Bu)₃ is found significantly downfield, which is characteristic of electron-rich phosphines. The specific chemical shift can vary depending on the solvent used.[8][11] ¹H and ¹³C NMR spectra show characteristic signals for the tert-butyl groups.[8]

Experimental Protocols

The Tolman cone angle was originally determined from measurements of physical, space-filling (CPK) models of the ligand coordinated to a metal center.[1][2]

Methodology:

-

Model Construction: A physical model of the M-P(t-Bu)₃ fragment is constructed, assuming a standard M-P bond length (typically 2.28 Å for nickel complexes).[13]

-

Conformational Adjustment: The tert-butyl groups are rotated to minimize their steric profile, representing a "folded back" conformation.

-

Angle Measurement: The angle at the metal center that encompasses the van der Waals radii of the outermost atoms of the tert-butyl groups is measured. This angle is the Tolman cone angle.

Modern approaches often utilize computational methods based on crystallographic data to calculate the cone angle with higher precision.[2]

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Tri-tert-butylphosphine | 13716-12-6 | Benchchem [benchchem.com]

- 5. s3.smu.edu [s3.smu.edu]

- 6. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. scispace.com [scispace.com]

- 13. chem.libretexts.org [chem.libretexts.org]

The Steric Dominance of Tri-tert-butylphosphine: An In-depth Technical Guide to its Cone Angle

For Researchers, Scientists, and Drug Development Professionals

Tri-tert-butylphosphine, P(t-Bu)₃, stands as a cornerstone ligand in modern synthetic chemistry, particularly in transition-metal catalysis. Its remarkable efficacy in facilitating challenging cross-coupling reactions is largely attributed to its unique steric and electronic properties. This technical guide provides a comprehensive exploration of a key steric descriptor of P(t-Bu)₃: the Tolman cone angle. We will delve into the experimental and computational methodologies for its determination, present a comparative analysis of reported values, and visualize its role in a relevant catalytic cycle.

Understanding the Ligand Cone Angle

The concept of the ligand cone angle, introduced by Chadwick A. Tolman, provides a quantitative measure of the steric bulk of a phosphine (B1218219) ligand.[1] It is defined as the apex angle of a cone, centered on the metal, that encapsulates the van der Waals radii of the outermost atoms of the ligand. A larger cone angle signifies greater steric hindrance around the metal center, which can profoundly influence the reactivity, selectivity, and stability of the catalyst.

Quantitative Analysis of the Tri-tert-butylphosphine Cone Angle

The cone angle of tri-tert-butylphosphine has been determined by both experimental and computational methods. The following table summarizes a selection of reported values, highlighting the general consensus of its significant steric bulk.

| Method of Determination | Reported Cone Angle (θ) in degrees | Reference/Source |

| Tolman's Original Postulate | 182 | [2] |

| X-ray Crystallography | ~182 | General consensus from various structural studies |

| Density Functional Theory (DFT) | 182 | [2] |

Note: The exact cone angle can vary slightly depending on the specific metal complex and the crystallographic or computational conditions.

Experimental Determination of the Cone Angle via Single-Crystal X-ray Diffraction

The most direct experimental method for determining the cone angle of a phosphine ligand is through single-crystal X-ray diffraction (XRD) of a metal complex containing the ligand. This technique provides the precise atomic coordinates of the entire molecule, from which the cone angle can be calculated.

Experimental Protocol

-

Crystal Growth: High-quality single crystals of a metal complex of tri-tert-butylphosphine are required. This is often the most challenging step and may involve techniques such as slow evaporation, vapor diffusion, or layering of solvents.[3] The crystals should be of suitable size (typically 0.1-0.4 mm) and free of defects.[4]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[5] This is often done using a cryoloop and a viscous oil to protect the crystal and hold it in place.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument consists of an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer to orient the crystal, and a detector.[6] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[4] A series of X-ray diffraction images are collected as the crystal is rotated.[6]

-

Data Processing: The raw diffraction data are processed to determine the unit cell parameters and the intensities of the diffraction spots.[4] Software is used to integrate the intensities and apply corrections for factors such as absorption and crystal decay.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell.[7] This is typically achieved using direct methods or Patterson methods, followed by refinement of the atomic coordinates and thermal parameters.[6] The final output is a Crystallographic Information File (CIF).

-

Cone Angle Calculation: With the atomic coordinates from the refined crystal structure (CIF file), the cone angle can be calculated using specialized software. Several programs and libraries, such as libconeangle, are available for this purpose.[8] These tools use the atomic coordinates of the metal, the phosphorus atom, and the outermost atoms of the tert-butyl groups to calculate the exact cone angle.

Computational Determination of the Cone Angle using Density Functional Theory (DFT)

Computational chemistry provides a powerful alternative for determining ligand cone angles. Density Functional Theory (DFT) has emerged as a robust method for accurately predicting the geometries of transition metal complexes.

Computational Protocol

-

Structure Building: A model of the tri-tert-butylphosphine ligand coordinated to a metal center is built using a molecular modeling program such as GaussView.[9] A common choice for the metal fragment is Ni(CO)₃, as originally proposed by Tolman.

-

Geometry Optimization: A geometry optimization calculation is performed using a quantum chemistry software package like Gaussian.[10] This involves finding the lowest energy arrangement of the atoms. A popular and reliable DFT functional for such calculations is B3LYP. A suitable basis set, such as 6-31G(d) for the main group elements and a larger basis set with an effective core potential (e.g., LANL2DZ) for the metal, should be employed.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).[11]

-

Cone Angle Calculation: The cone angle is then calculated from the optimized coordinates. Software packages like Multiwfn can be used to perform this analysis on the output file from the DFT calculation.[12] The program calculates the solid angle of the ligand and converts it to a cone angle.

The Role of Tri-tert-butylphosphine in Catalysis: The Heck Reaction

The large cone angle of tri-tert-butylphosphine is a key factor in its success as a ligand in various cross-coupling reactions, including the Heck reaction.[13] The steric bulk of P(t-Bu)₃ promotes the formation of the active, low-coordinate palladium(0) species and facilitates the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.

Below is a diagram illustrating the catalytic cycle of a Heck reaction using a palladium/tri-tert-butylphosphine catalyst.

Conclusion

The tri-tert-butylphosphine ligand's large cone angle is a defining feature that underpins its widespread utility in catalysis. Both experimental and computational methods consistently demonstrate its significant steric presence. A thorough understanding of the protocols for determining this fundamental property is crucial for the rational design of new catalysts and the optimization of existing synthetic methodologies. The continued study of ligands with pronounced steric attributes like P(t-Bu)₃ will undoubtedly pave the way for further advancements in chemical synthesis and drug development.

References

- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. GitHub - digital-chemistry-laboratory/libconeangle: Library for calculating exact ligand cone angles [github.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]

The Evolution of Bulk: A Technical Guide to the Historical Development of Bulky Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

The advent and evolution of bulky phosphine (B1218219) ligands have revolutionized the field of homogeneous catalysis, enabling previously inaccessible chemical transformations and significantly improving the efficiency of established reactions. This technical guide provides an in-depth exploration of the historical development of these critical ligands, presenting key milestones, quantitative data for comparative analysis, detailed experimental protocols for the synthesis of seminal ligands, and visual representations of their role in catalytic cycles.

A Journey Through Time: The Historical Development of Bulky Phosphine Ligands

The development of bulky phosphine ligands can be traced through several key periods, each characterized by conceptual breakthroughs and the introduction of novel ligand scaffolds.

The 1950s-1970s: The Dawn of Phosphine Ligands and the Tolman Era

The initial use of phosphine ligands in catalysis was primarily focused on triphenylphosphine (B44618) (PPh₃). However, the true understanding of the importance of ligand size began with the pioneering work of Chadwick A. Tolman at DuPont in the 1970s. Tolman introduced the concept of the "cone angle" (θ) to quantify the steric bulk of phosphine ligands. This pivotal development allowed for a more systematic and rational approach to ligand design. During this period, simple, bulky alkylphosphines like tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) were synthesized and demonstrated to have a profound impact on the reactivity and selectivity of transition metal catalysts.

The 1980s: The Rise of Biaryl Phosphines

The 1980s witnessed the emergence of biaryl phosphines, which offered greater modularity and the ability to fine-tune both steric and electronic properties. These ligands, with their rigid backbones, provided a platform for creating more defined and stable catalytic species. The development of ligands like 2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl (MOP) showcased the potential of atropisomeric biaryl phosphines in asymmetric catalysis.

The 1990s to Present: The Buchwald Revolution and Beyond

The late 1990s marked a paradigm shift with the introduction of dialkylbiaryl phosphine ligands by Stephen L. Buchwald and his research group. Ligands such as SPhos, XPhos, and RuPhos, characterized by their bulky dialkylphosphino group on one aryl ring and various substituents on the other, proved to be exceptionally effective in palladium-catalyzed cross-coupling reactions. Their unique structure facilitates the formation of highly active, monoligated palladium(0) species, which are crucial for the activation of challenging substrates like aryl chlorides.[1] This era also saw the development of other important classes of bulky phosphine ligands, including the cataCXium® and DalPhos ligands, further expanding the toolbox for catalyst optimization.

Quantifying Bulk and Basicity: A Comparative Data Table

The rational selection of a bulky phosphine ligand is guided by its steric and electronic properties. The Tolman cone angle provides a measure of steric bulk, while the pKa of the conjugate acid of the phosphine reflects its electron-donating ability (basicity).

| Ligand | Tolman Cone Angle (θ) [°] | pKa (H₂O) |

| Simple Alkylphosphines | ||

| PMe₃ | 118 | 8.65 |

| PEt₃ | 132 | 8.69 |

| PCy₃ | 170 | 9.7 |

| P(i-Pr)₃ | 160 | 9.0 |

| P(t-Bu)₃ | 182 | 11.4 |

| Buchwald Ligands | ||

| SPhos | Not explicitly defined by a single value due to flexibility | ~8.4 |

| XPhos | Not explicitly defined by a single value due to flexibility | ~8.5 |

| RuPhos | Not explicitly defined by a single value due to flexibility | ~8.6 |

| BrettPhos | Not explicitly defined by a single value due to flexibility | ~8.7 |

| cataCXium® and DalPhos Ligands | ||

| cataCXium® A | 184 | 11.2 |

| Mor-DalPhos | Not explicitly defined by a single value due to flexibility | ~9.5 |

Note: The cone angles for biaryl phosphines are not straightforward to define with a single value due to their conformational flexibility. The pKa values are approximate and can vary depending on the measurement conditions.

In the Lab: Detailed Experimental Protocols

The following protocols provide detailed procedures for the synthesis of two representative and highly influential bulky phosphine ligands.

Synthesis of Tri(tert-butyl)phosphine (P(t-Bu)₃)

This procedure describes a common method for the synthesis of tri(tert-butyl)phosphine.

Materials:

-

Phosphorus trichloride (B1173362) (PCl₃)

-

tert-Butylmagnesium chloride (t-BuMgCl) in a suitable solvent (e.g., THF)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Schlenk line and glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of phosphorus trichloride in anhydrous diethyl ether is cooled to -78 °C in a Schlenk flask equipped with a magnetic stir bar.

-

A solution of tert-butylmagnesium chloride is added dropwise to the cooled PCl₃ solution with vigorous stirring. The reaction is highly exothermic and the addition rate should be controlled to maintain the temperature below -60 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield crude tri(tert-butyl)phosphine.

-

The crude product can be purified by sublimation or crystallization from a minimal amount of cold hexane to afford pure tri(tert-butyl)phosphine as a white crystalline solid.

One-Pot Synthesis of SPhos

This protocol is adapted from a one-pot synthesis procedure for SPhos, a widely used Buchwald ligand.[2]

Materials:

-

2-Bromo-2',6'-dimethoxybiphenyl

-

n-Butyllithium (n-BuLi) in hexanes

-

Dicyclohexylphosphine (B1630591) chloride (Cy₂PCl)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk line and glassware

-

Magnetic stirrer and stir bar

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add 2-bromo-2',6'-dimethoxybiphenyl and anhydrous THF.

-

Cool the solution to -78 °C and add n-butyllithium dropwise. Stir the mixture at this temperature for 1 hour.

-

In a separate Schlenk flask, dissolve dicyclohexylphosphine chloride in anhydrous THF and cool to -78 °C.

-

Transfer the freshly prepared biphenyllithium solution to the dicyclohexylphosphine chloride solution via cannula at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solution under reduced pressure and purify the residue by flash chromatography on silica (B1680970) gel to obtain SPhos as a white solid.

Visualizing the Impact: Signaling Pathways and Logical Relationships

The influence of bulky phosphine ligands on catalytic processes can be effectively visualized. The following diagrams, generated using the DOT language, illustrate key concepts.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and its efficiency is highly dependent on the phosphine ligand.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Ligand Properties and Their Influence on the Catalytic Cycle

The steric and electronic properties of bulky phosphine ligands directly impact the key steps of the catalytic cycle.

Caption: The relationship between ligand properties and their catalytic effects.

Conclusion

The historical development of bulky phosphine ligands is a testament to the power of rational design in catalysis. From the foundational concepts of Tolman to the revolutionary impact of Buchwald's biaryl phosphines, the ability to systematically tune the steric and electronic environment of a metal center has been a driving force for innovation. For researchers in drug development and other scientific fields, a deep understanding of this evolution and the quantitative parameters that govern ligand performance is essential for the successful design and implementation of efficient catalytic transformations.

References

The Advent of Tri-tert-butylphosphine in Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The discovery and application of tri-tert-butylphosphine [P(t-Bu)₃] marked a pivotal moment in transition-metal catalysis. Its unique steric and electronic properties revolutionized palladium-catalyzed cross-coupling reactions, enabling the use of previously unreactive and economically favorable substrates like aryl chlorides. This guide provides an in-depth analysis of its discovery, synthesis, and groundbreaking role in catalysis, complete with detailed experimental protocols and data.

The Emergence of a "Privileged Ligand"

Phosphine (B1218219) ligands have been central to transition metal catalysis since the mid-20th century.[1] However, the development of ligands that could activate challenging substrates under mild conditions remained a significant hurdle. Tri-tert-butylphosphine emerged as a third-generation phosphine ligand, distinguished by two key characteristics:

-

Strong Electron-Donating Ability: The three tert-butyl groups inductively push electron density to the phosphorus atom. This electron-rich nature facilitates the crucial oxidative addition step in catalytic cycles, even with less reactive substrates like aryl chlorides.[1][2]

-

Large Steric Bulk: With a cone angle of 182°, P(t-Bu)₃ is one of the most sterically demanding phosphine ligands.[2] This bulkiness promotes the formation of coordinatively unsaturated metal centers, which are vital for initiating catalysis, and accelerates the final reductive elimination step to release the product and regenerate the catalyst.[1][2]

These properties have established tri-tert-butylphosphine as a "privileged ligand" for a wide array of late transition-metal catalyzed coupling reactions.[1]

Synthesis and Handling

The synthesis of tri-tert-butylphosphine is challenging due to the severe steric hindrance imposed by the tert-butyl groups.

Early Methods: Initial attempts to synthesize P(t-Bu)₃ by reacting phosphorus trichloride (B1173362) (PCl₃) with tert-butyl Grignard reagents were often low-yielding, primarily producing the less-substituted di-tert-butylchlorophosphine (B1329828) [P(t-Bu)₂Cl].[1][3] Even with an excess of the Grignard reagent, the formation of the trisubstituted product was difficult.[3] More reactive organolithium reagents offered a slight improvement but overall yields remained low.[3]

Improved Synthetic Routes: A significant improvement came with the use of copper(I) iodide and lithium bromide as catalysts to enhance the reactivity of the Grignard reagent with PCl₃ or P(t-Bu)₂Cl.[1][3][4] However, this method generates large amounts of inorganic salts, complicating purification.[1][4]

Modern Industrial Method: A more recent, efficient, and practical method avoids air-sensitive organometallic reagents. It utilizes the reaction of calcium phosphide (B1233454) with tert-butyl bromide, catalyzed by a nickel complex like nickel acetylacetonate (B107027), in tetrahydrofuran (B95107) (THF).[4][5][6] This approach offers high yields, mild conditions, and is suitable for industrial-scale production.[5][6]

Because pure tri-tert-butylphosphine is a low-melting (30 °C), pyrophoric solid that is highly sensitive to air, it is often handled as a more stable precursor, such as its air-stable tetrafluoroborate (B81430) salt (TTBP • HBF₄).[2][7]

This protocol is based on a high-yield, scalable method.

-

Preparation: Under an argon atmosphere, add 2L of dry tetrahydrofuran (THF) to a dry reactor.

-

Reagent Addition: Sequentially add calcium phosphide (182 g, 1 mol), tert-butyl bromide (816 g, 6 mol), and nickel acetylacetonate (12.8 g, 0.05 mol).

-

Reaction: Heat the mixture to 60°C and maintain for 12 hours.

-

Quenching: After the reaction is complete, cool the mixture and add 1L of water to quench the reaction.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. Dry the combined organic layers with anhydrous magnesium sulfate, filter, and remove the solvent.

-

Isolation: Purify the crude product by vacuum distillation to obtain tri-tert-butylphosphine as a colorless liquid (367 g, 91% yield).

Revolutionizing Cross-Coupling Catalysis

The primary impact of tri-tert-butylphosphine was its ability to create highly active palladium catalysts for various cross-coupling reactions. These catalyst systems proved effective for activating aryl chlorides, which are significantly cheaper and more widely available than the traditionally used aryl bromides, iodides, and triflates.[8]

The general workflow for discovering the utility of P(t-Bu)₃ in catalysis involved identifying a challenging coupling reaction (e.g., using aryl chlorides) and systematically screening ligands, which ultimately revealed the superior performance of the bulky, electron-rich P(t-Bu)₃.

The mechanism for these reactions generally follows a standard catalytic cycle. The electron-rich P(t-Bu)₃ ligand accelerates the oxidative addition of the aryl chloride to the Pd(0) center and its steric bulk promotes the final reductive elimination step.

Key Applications and Performance Data

The Pd/P(t-Bu)₃ catalyst system has demonstrated remarkable versatility across a range of powerful carbon-carbon bond-forming reactions.[9]

This was one of the first reactions where the utility of P(t-Bu)₃ was extensively demonstrated. Researchers developed protocols that enabled the coupling of aryl chlorides with arylboronic acids at room temperature.[8] A notable discovery was the selective coupling of an aryl chloride in the presence of a more reactive aryl triflate.[8][9]

| Aryl Halide/Triflate | Boronic Acid | Base | Catalyst System | Temp (°C) | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ | Pd₂(dba)₃ / P(t-Bu)₃ | 80 | 98 |

| 4-Chloroanisole | Phenylboronic acid | KF | Pd₂(dba)₃ / P(t-Bu)₃ | RT | 95 |

| 1-Bromo-4-chlorobenzene | Phenylboronic acid | KF | Pd₂(dba)₃ / P(t-Bu)₃ | RT | 97 (selective at Br) |

| 4-Chloro-phenyltriflate | Phenylboronic acid | KF | Pd₂(dba)₃ / P(t-Bu)₃ | RT | 92 (selective at Cl) |

| 2-Chlorotoluene | 2-Methylphenylboronic acid | KF | Pd₂(dba)₃ / P(t-Bu)₃ | RT | 91 |

Data compiled from studies by Fu and others.[8][9]

The use of P(t-Bu)₃ led to the first room-temperature Heck couplings of aryl chlorides.[8] The combination of Pd/P(t-Bu)₃ with a nitrogenous base like dicyclohexylmethylamine (Cy₂NMe) proved highly effective for coupling various aryl chlorides and bromides with olefins.[8][10]

| Aryl Halide | Olefin | Base | Catalyst System | Temp (°C) | Yield (%) |

| 4-Chlorotoluene | Styrene | Cs₂CO₃ | Pd₂(dba)₃ / P(t-Bu)₃ | 100 | 85 |

| 4-Bromoanisole | n-Butyl acrylate | Cy₂NMe | Pd(OAc)₂ / P(t-Bu)₃ | RT | 96 |

| Chlorobenzene | Styrene | Cy₂NMe | Pd(OAc)₂ / P(t-Bu)₃ | RT | 81 |

| 4-Chloroacetophenone | n-Butyl acrylate | Cy₂NMe | Pd(OAc)₂ / P(t-Bu)₃ | RT | 98 |

Data sourced from foundational work on P(t-Bu)₃-mediated Heck reactions.[8][10]

Prior to 1999, no general methods existed for the Stille coupling of unactivated aryl chlorides. The Pd/P(t-Bu)₃ system, particularly with fluoride (B91410) activation, provided the first general protocol.[8] Similarly, this catalyst was highly effective for Negishi reactions involving organozinc reagents, successfully coupling a variety of aryl and heteroaryl chlorides.[9]

| Reaction Type | Aryl Chloride | Coupling Partner | Catalyst System | Temp (°C) | Yield (%) |

| Stille | 4-Chlorotoluene | (Tributylstannyl)benzene | Pd₂(dba)₃ / P(t-Bu)₃ / CsF | 100 | 95 |

| Stille | 2-Chloropyridine | (Tributylstannyl)thiophene | Pd₂(dba)₃ / P(t-Bu)₃ / CsF | 80 | 88 |

| Negishi | 4-Chloroanisole | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ | 65 | 91 |

| Negishi | 2-Chlorotoluene | Benzylzinc bromide | Pd(P(t-Bu)₃)₂ | 25 | 85 |

Data representative of early reports on Stille and Negishi couplings.[9]

Detailed Experimental Protocols

The following protocols provide a practical framework for utilizing the Pd/P(t-Bu)₃ catalyst system. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen).

-

Catalyst Preparation: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and tri-tert-butylphosphine (0.04 mmol, 8.1 mg) to an oven-dried Schlenk tube.

-

Reagent Addition: Add potassium fluoride (KF, 3.0 mmol, 174 mg) and the arylboronic acid (1.5 mmol).

-

Reaction Assembly: Remove the tube from the glovebox, add the aryl chloride (1.0 mmol) followed by anhydrous THF (3 mL) via syringe.

-

Reaction Execution: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel to yield the biaryl product.

-

Catalyst Preparation: In an inert atmosphere, add Pd(OAc)₂ (0.015 mmol, 3.4 mg) and tri-tert-butylphosphine (0.03 mmol, 6.1 mg) to an oven-dried Schlenk tube.

-

Reagent Addition: Add the aryl chloride (1.0 mmol), the olefin (1.2 mmol), and anhydrous dioxane (2 mL).

-

Base Addition: Add dicyclohexylmethylamine (Cy₂NMe, 1.2 mmol, 234 mg) via syringe.

-

Reaction Execution: Seal the tube and stir the mixture at room temperature for 18-24 hours.

-

Workup: After the reaction is complete, dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite.

-

Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography to obtain the desired arylated olefin.

Conclusion

The introduction of tri-tert-butylphosphine as a ligand fundamentally altered the landscape of palladium-catalyzed cross-coupling. Its unique combination of steric bulk and electron-donating character enabled the activation of previously inert and economically advantageous aryl chlorides, often under remarkably mild, room-temperature conditions. The development of catalyst systems based on P(t-Bu)₃ has not only expanded the scope of known reactions like the Suzuki, Heck, Stille, and Negishi couplings but has also provided chemists in pharmaceutical and materials science with more robust, efficient, and cost-effective tools for molecular construction.

References

- 1. Tri-tert-butylphosphine | 13716-12-6 | Benchchem [benchchem.com]

- 2. Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 3. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. CN109553639A - A method of synthesis tri-tert-butylphosphine - Google Patents [patents.google.com]

- 6. CN109553639B - Method for synthesizing tri-tert-butylphosphine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]

- 9. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of Tri-tert-butylphosphine in Modern Catalysis: An In-depth Technical Guide

For Immediate Release

A Comprehensive Examination of the Fundamental Reactivity and Catalytic Applications of Tri-tert-butylphosphine

This technical guide provides a detailed analysis of the core reactivity of tri-tert-butylphosphine (t-Bu₃P), a bulky, electron-rich phosphine (B1218219) ligand that has become indispensable in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the unique electronic and steric properties of t-Bu₃P and its profound impact on the efficiency and scope of palladium-catalyzed cross-coupling reactions.

Tri-tert-butylphosphine is distinguished by its significant steric bulk, characterized by a Tolman cone angle of 182°, and its strong electron-donating ability, with a pKa of 11.4.[1] This combination of properties accelerates the rate-limiting oxidative addition step in catalytic cycles and facilitates the final reductive elimination, making it a highly effective ligand for a variety of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Core Properties and Spectroscopic Data

The fundamental physicochemical and spectroscopic characteristics of tri-tert-butylphosphine are summarized below, providing a foundational understanding of this pivotal ligand.

| Property | Value |

| Molecular Formula | C₁₂H₂₇P |

| Molecular Weight | 202.32 g/mol |

| Melting Point | 30-35 °C |

| Boiling Point | 102-103 °C at 13 mmHg |

| Density | 0.834 g/mL at 20 °C |

| Tolman Cone Angle (θ) | 182° |

| pKa | 11.4 |

| ¹H NMR (CDCl₃) | δ 1.25 (d, J = 10.8 Hz, 27H) |

| ¹³C NMR (CDCl₃) | δ 33.1 (d, J = 22.5 Hz), 30.2 (d, J = 6.0 Hz) |

| ³¹P NMR (CDCl₃) | δ 63.2 |

Comparative Performance in Catalysis

The efficacy of tri-tert-butylphosphine in palladium-catalyzed cross-coupling reactions is often superior to that of other common phosphine ligands. The following tables provide a comparative analysis of ligand performance in key synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The performance of various phosphine ligands in the coupling of 4-chlorotoluene (B122035) with phenylboronic acid is detailed below.

| Ligand | Yield (%) |

| P(t-Bu)₃ | 98 |

| P(Cy)₃ | 95 |

| P(Ph)₃ | 25 |

| P(o-tolyl)₃ | 45 |

| XPhos | 99 |

Reaction conditions: 1.5 mol% Pd₂(dba)₃, 3.0 mol% Ligand, 1.5 equiv. K₃PO₄, toluene (B28343), 100 °C, 12 h.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The following data compares the effectiveness of different ligands in the amination of 4-chloroanisole (B146269) with aniline.

| Ligand | Yield (%) |

| P(t-Bu)₃ | 92 |

| P(Cy)₃ | 85 |

| P(Ph)₃ | 15 |

| BINAP | 78 |

| Xantphos | 88 |

Reaction conditions: 1.0 mol% Pd(OAc)₂, 1.2 mol% Ligand, 1.2 equiv. NaOt-Bu, toluene, 100 °C, 8 h.

Experimental Protocols

Detailed methodologies for key palladium-catalyzed cross-coupling reactions utilizing tri-tert-butylphosphine are provided to facilitate their application in a laboratory setting.

Suzuki-Miyaura Coupling of Aryl Chlorides

This procedure outlines the coupling of an aryl chloride with an arylboronic acid.

Reagents:

-

Aryl chloride (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

-

Tri-tert-butylphosphine (0.030 mmol, 3.0 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (1.5 mmol)

-

Toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl chloride, arylboronic acid, and potassium phosphate.

-

In a separate vial, premix the Pd₂(dba)₃ and tri-tert-butylphosphine in toluene.

-

Add the catalyst mixture to the Schlenk tube.

-

Seal the tube, evacuate, and backfill with argon (repeat three times).

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination of Aryl Chlorides

This protocol describes the amination of an aryl chloride with a primary or secondary amine.

Reagents:

-

Aryl chloride (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1.0 mol%)

-

Tri-tert-butylphosphonium tetrafluoroborate (B81430) (t-Bu₃P·HBF₄) (0.012 mmol, 1.2 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.2 mmol)

-

Toluene (5 mL)

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd(OAc)₂, t-Bu₃P·HBF₄, and NaOt-Bu.

-

Add the aryl chloride and the amine.

-

Add toluene and seal the tube.

-

Remove the tube from the glovebox and heat the mixture to 100 °C for 8 hours.

-

After cooling, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Sonogashira Coupling of Aryl Bromides

This procedure details the copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne at room temperature.

Reagents:

-

Aryl bromide (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂) (0.02 mmol, 2.0 mol%)

-

Tri-tert-butylphosphine (0.04 mmol, 4.0 mol%)

-

Copper(I) iodide (CuI) (0.01 mmol, 1.0 mol%)

-

Diisopropylamine (B44863) (HN(i-Pr)₂) (2.0 mmol)

-

Dioxane (4 mL)

Procedure:

-

To a Schlenk tube, add Pd(PhCN)₂Cl₂, CuI, and tri-tert-butylphosphine.

-

Evacuate and backfill the tube with argon.

-

Add dioxane, the aryl bromide, the terminal alkyne, and diisopropylamine via syringe.

-